

# Application Notes: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement

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Compound of Interest		
Compound Name:	BTK ligand 12	
Cat. No.:	B15621658	Get Quote

#### Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug compound with its target protein within the complex environment of a living cell or tissue.[1][2][3] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[4][5] When a ligand, such as a small molecule inhibitor, binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation and aggregation.[2][4] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-aggregated) target protein remaining, one can determine if the drug has engaged its target. A successful engagement results in a "thermal shift," meaning the protein remains soluble at higher temperatures compared to its unbound state.[5][6]

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is essential for the proliferation, differentiation, and survival of B-lineage cells.[7] [8] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[8][9] CETSA provides a direct, label-free method to confirm that BTK inhibitors like ibrutinib and acalabrutinib physically bind to BTK inside cells, a crucial step in drug development for validating mechanism of action and assessing pharmacodynamics.[2][10][11]

Quantitative Data Summary



The following table summarizes representative quantitative data from CETSA and related target engagement studies for BTK inhibitors. The isothermal dose-response fingerprint (ITDRF) or EC50 values derived from CETSA experiments indicate the concentration of the inhibitor required to achieve half-maximal thermal stabilization at a specific temperature.

Inhibitor	Cell/Sample Type	Assay Method	Key Finding (EC50/Occupancy)
Tirabrutinib	Ramos B cells	TR-FRET Occupancy Assay	EC50 of 72 nM
Tirabrutinib	Patient CLL cells (ex vivo)	TR-FRET Occupancy Assay	90% occupancy at 110 nM
Compound 22	Mouse PBMCs	CETSA (ITDRF)	EC50 of 6.5 nM
Compound 25	Mouse PBMCs	CETSA (ITDRF)	EC50 of 5.0 nM

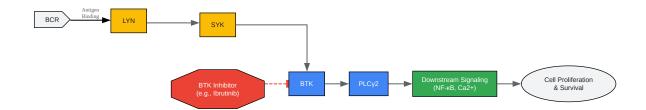
Note: Data is compiled from various studies to illustrate the application of target engagement assays. Direct comparison of absolute values should be made with caution due to differences in experimental conditions.

## **Visualizing Key Processes**

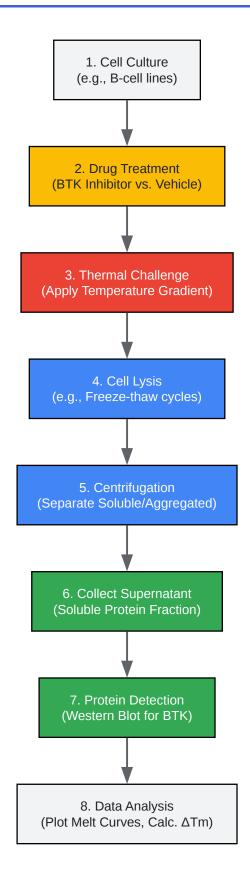
**BTK Signaling Pathway** 

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen initiates a chain of phosphorylation events involving kinases like LYN and SYK.[7] These upstream signals lead to the activation of BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCy2).[12] This triggers downstream signaling pathways, including NF-κB and calcium influx, ultimately promoting B-cell proliferation and survival.[7][12] BTK inhibitors block this pathway by preventing BTK activation.









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